molecular formula C30H19Cl2N3O2S3 B2618823 4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone CAS No. 956369-86-1

4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone

Cat. No.: B2618823
CAS No.: 956369-86-1
M. Wt: 620.58
InChI Key: KRGMABDEVYORNY-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone is a heterocyclic compound featuring a pyrazole-thiazole core functionalized with sulfone and chlorophenyl substituents. Its structure combines aromatic (phenyl, pyrazole, thiazole) and sulfur-containing moieties, which are common in bioactive molecules. Its synthesis likely involves multi-step condensation and oxidation reactions, similar to methods described for isostructural thiazole-pyrazole hybrids .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-[4-(4-chlorophenyl)sulfonyl-5-phenylpyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Cl2N3O2S3/c31-22-11-15-24(16-12-22)38-29-27(20-7-3-1-4-8-20)34-30(39-29)35-28(21-9-5-2-6-10-21)26(19-33-35)40(36,37)25-17-13-23(32)14-18-25/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGMABDEVYORNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Cl2N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C30H19Cl2N3O2S3
  • Molecular Weight : 620.59 g/mol
  • CAS Number : 61547104

The structure features multiple pharmacophores including thiazole and pyrazole rings, which are known to confer various biological activities. The presence of chlorine atoms and sulfur moieties enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole rings often exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival. In a study focusing on thiazole derivatives, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that our compound may also possess similar activity .

Neuroprotective Effects

Thiazole-based compounds have been investigated for their anticonvulsant properties. A review highlighted that certain thiazoles exhibited effective protection against seizures in animal models, suggesting a potential neuroprotective role . Given the structural similarities to other neuroactive compounds, it is plausible that this compound may also exhibit such effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving protein kinases and transcription factors critical for tumor growth.
  • Induction of Apoptosis : The compound may activate caspases or inhibit anti-apoptotic proteins leading to programmed cell death.
  • Neurotransmitter Modulation : Thiazole derivatives have been noted for their ability to modulate neurotransmitter levels, potentially providing therapeutic effects in seizure disorders.

Case Studies and Research Findings

A recent study explored a library of thiazole-containing compounds for anticancer activity using multicellular spheroids as a model system. The screening identified several candidates with promising efficacy against human cancer cell lines, emphasizing the potential of thiazole derivatives in drug discovery .

Compound IC50 (µM) Cell Line Mechanism
Compound A1.61A431 (skin cancer)Bcl-2 inhibition
Compound B2.00U251 (glioblastoma)Apoptosis induction
Compound C0.50MCF7 (breast cancer)Antiproliferative activity

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C30H19Cl2N3O2S3C_{30}H_{19}Cl_2N_3O_2S_3, with a molecular weight of approximately 585.6 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological activity.

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Compounds containing thiazole and pyrazole moieties have been studied for their antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties :
    • The thiazole and pyrazole frameworks are known to possess anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for further development in pharmaceutical applications:

Drug Development

The compound has been investigated for its potential as a lead compound in drug discovery, particularly for conditions such as:

  • Metabolic Syndrome : Inhibition of enzymes involved in metabolic pathways could help manage conditions like type 2 diabetes and obesity.
  • CNS Disorders : Potential applications include treatment for cognitive impairments and neurodegenerative diseases.

Synthesis of Derivatives

The synthesis of analogs can enhance the pharmacological profile of the original compound. For example, modifications to the sulfone group or the introduction of different substituents on the phenyl rings can yield compounds with improved efficacy or reduced toxicity.

Case Study 1: Antimicrobial Activity

A study reported that a related thiazole-pyrazole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that a series of pyrazole-thiazole compounds showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AntimicrobialThiazole derivativesDisruption of cell wall synthesis
AnticancerPyrazole analogsInduction of apoptosis
Anti-inflammatorySulfonamide derivativesInhibition of inflammatory cytokines

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl (–SO₂–) group exhibits electrophilic character, enabling:

Reaction TypeConditionsProductsMechanistic Notes
Nucleophilic substitution Alkaline media (e.g., KOH/EtOH, 60–80°C)Replacement of sulfonyl oxygen with nucleophiles (e.g., amines, thiols)Proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack at the electrophilic sulfur.
Reduction LiAlH₄ or NaBH₄ in THFSulfinic acid (–SO₂H) or thioether (–S–) derivativesSelectivity depends on reductant strength; LiAlH₄ typically reduces sulfones to thioethers .

Thiazole and Pyrazole Ring Reactivity

The nitrogen- and sulfur-containing heterocycles participate in:

Electrophilic Aromatic Substitution (EAS)

  • Thiazole C-5 position : Activated for nitration or halogenation under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Pyrazole C-3/C-5 positions : Formylation via Vilsmeier–Haack reaction (POCl₃/DMF) yields aldehyde derivatives .

Coordination Chemistry

The thiazole’s sulfur and pyrazole’s nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), forming complexes with catalytic or bioactive properties .

Chlorophenyl Group Transformations

The 4-chlorophenyl substituents undergo:

ReactionReagentsOutcomeApplication
Suzuki–Miyaura coupling Pd(PPh₃)₄, arylboronic acidBiaryl systemsExtends π-conjugation for optoelectronic studies .
Nucleophilic aromatic substitution KNH₂, NH₃ (liq.)Amino-phenyl derivativesEnhances solubility or bioactivity .

Oxidative/Reductive Pathways

  • Oxidation of thioether : H₂O₂/CH₃COOH converts the thioether (–S–) to sulfone (–SO₂–), though this group is already present in the parent compound.

  • Reductive cleavage of C–S bond : Zn/HCl selectively breaks thiazole C–S bonds, yielding mercaptan intermediates .

Comparative Reactivity with Structural Analogs

The compound’s multifunctional architecture grants distinct reactivity compared to simpler derivatives:

CompoundKey Functional GroupsDominant Reactivity
4-Chlorophenyl phenyl sulfoneSingle sulfonyl groupLimited to sulfone-specific reactions
3,5-Dimethyl-1H-pyrazolePyrazole coreAcid-base reactions, N-alkylation
Target compoundSulfonyl, thiazole, pyrazole, chlorophenylSynergistic cross-reactividad

Mechanistic Considerations

  • Steric effects : Bulky phenyl groups hinder nucleophilic access to the sulfonyl sulfur, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Electronic effects : Electron-withdrawing chlorophenyl groups deactivate the thiazole ring toward EAS but activate it toward radical reactions .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The compound can likely be synthesized via oxidative sulfonation of a thioether precursor, analogous to methods for Compound 4 .

Structure-Activity Relationships (SAR) :

  • Chlorophenyl groups enhance lipophilicity and membrane permeability.
  • Sulfone groups may improve metabolic stability compared to thioethers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this sulfone-containing pyrazole-thiazole hybrid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) .

  • Step 2 : Thiazole ring construction via Hantzsch thiazole synthesis, using bromine or iodine to facilitate cyclization of thiourea intermediates .

  • Step 3 : Sulfone introduction via oxidation of the sulfanyl group using mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .

  • Key Variables : Temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of oxidizing agents critically affect yield (typically 45–70%) .

    Synthetic Step Reagents/Conditions Reported Yield Reference
    Pyrazole formationAcetic acid, 100°C60–70%
    Thiazole cyclizationI₂, DMF, 120°C55–65%
    Sulfone oxidationmCPBA, CH₂Cl₂, RT70–75%

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K .
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust handling of disordered atoms and twinned crystals .
  • Validation : Check data-to-parameter ratios (>15:1) and R-factors (<0.08 for R₁) to ensure accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., pyrazole C-H at δ 6.5–7.2 ppm; thiazole C-S at δ 140–150 ppm) .
  • FT-IR : Key peaks include S=O stretching (1130–1180 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic structure analysis (e.g., bond order vs. experimental geometry)?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate bond orders (e.g., Mayer, Wiberg) and compare with X-ray bond lengths. Discrepancies may arise from crystal packing effects .
  • Electron Localization Function (ELF) : Map ELF using Gaussian09 or ORCA to identify lone pairs and σ/π bonding regions, clarifying ambiguities in resonance structures .
  • Case Study : For conflicting C-S bond lengths (1.72 Å vs. 1.68 Å), ELF analysis revealed delocalization into the sulfone group, explaining variability .

Q. What strategies optimize synthetic yield when literature protocols report conflicting results?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (polar aprotic vs. protic), and catalyst loading to identify sensitivity factors .
  • In Situ Monitoring : Use Raman spectroscopy or HPLC to track intermediate formation and adjust reaction time dynamically .
  • Contradiction Example : Oxidation with H₂O₂ vs. mCPBA:
  • H₂O₂ : Higher purity but slower kinetics (24 h, 60% yield) .
  • mCPBA : Faster (6 h) but may overoxidize sensitive groups (e.g., -NH₂) .

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact biological activity, and what assays are suitable for evaluation?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assay on HeLa or MCF-7 cells, comparing IC₅₀ values .
  • Key Finding : 4-Chlorophenyl analogs show 2–3× higher activity than fluorophenyl derivatives due to enhanced lipophilicity (logP = 3.8 vs. 2.9) .

Q. What advanced crystallographic techniques address challenges in resolving disordered sulfone groups?

  • Methodological Answer :

  • TWINABS : For twinned crystals, apply scale factor corrections and iterative refinement .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···O) stabilizing disordered regions .
  • Case Study : A 10% disordered sulfone group was resolved using SHELXL’s PART instruction and ISOR restraints .

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